Comprehensive Physicochemical and Solubility Profiling of (3-Methoxyprop-1-yn-1-yl)boronic Acid
Comprehensive Physicochemical and Solubility Profiling of (3-Methoxyprop-1-yn-1-yl)boronic Acid
Executive Summary
(3-Methoxyprop-1-yn-1-yl)boronic acid (CAS: 1438888-08-4) is a highly functionalized, sp-hybridized organoboron building block utilized in advanced cross-coupling reactions and materials synthesis[1]. While arylboronic acids are relatively stable and well-characterized, alkynylboronic acids present unique physicochemical challenges. The presence of the electron-withdrawing alkyne directly adjacent to the sp²-hybridized boron atom significantly alters its Lewis acidity, solubility profile, and kinetic stability[2].
This whitepaper provides an in-depth analysis of the physical properties, solubility dynamics, and degradation mechanisms of (3-Methoxyprop-1-yn-1-yl)boronic acid. Furthermore, it outlines field-proven, self-validating experimental protocols for handling, solubilizing, and stabilizing this reactive intermediate in both aqueous and organic environments.
Structural Causality and Physicochemical Properties
To understand the macroscopic behavior of (3-Methoxyprop-1-yn-1-yl)boronic acid, one must first analyze its electronic structure. The molecule consists of a terminal boronic acid group (-B(OH)₂), an alkyne spacer (-C≡C-), and a methoxy ether (-O-CH₃).
The sp-hybridized carbon of the alkyne is highly electronegative compared to sp² or sp³ carbons. This electronegativity exerts a strong inductive electron-withdrawing effect on the adjacent boron atom. Consequently, the empty p-orbital of the sp²-hybridized boron becomes highly electron-deficient, drastically increasing its Lewis acidity compared to standard arylboronic acids[2]. This electronic environment dictates both its solubility (via enhanced tendency to form tetrahedral "ate" complexes) and its primary mode of failure (protodeboronation)[3].
Table 1: Key Physicochemical Parameters
| Parameter | Value / Description | Mechanistic Implication |
| Molecular Formula | C₄H₇BO₃ | Baseline stoichiometric calculations. |
| Molecular Weight | 113.91 g/mol | Low molecular weight facilitates rapid solvation kinetics. |
| CAS Number | 1438888-08-4 | Primary registry identifier[1]. |
| H-Bond Donors | 2 | Enables strong interactions with protic solvents and polyols. |
| H-Bond Acceptors | 3 | Enhances solubility in polar aprotic solvents (e.g., THF, DMF). |
| Predicted pKa | ~7.5 – 8.2 | Lower than typical arylboronic acids (~8.8) due to the electron-withdrawing alkyne, shifting the pH-solubility curve[4]. |
Solubility Dynamics and Phase Behavior
The solubility of (3-Methoxyprop-1-yn-1-yl)boronic acid is not static; it is a dynamic equilibrium governed by solvent polarity, pH, and the concentration-dependent formation of oligomers.
Aqueous Solubility and pH Dependence
In pure water at neutral pH, the compound exhibits limited solubility. This is driven by the intermolecular dehydration of the free boronic acid into hydrophobic boroxine trimers (six-membered B-O-B rings)[4]. However, as the pH of the aqueous medium approaches and exceeds the compound's pKa, hydroxide ions coordinate to the empty p-orbital of the boron atom. This transforms the neutral, sp²-hybridized trigonal planar molecule into an anionic, sp³-hybridized tetrahedral boronate complex. The introduction of this formal negative charge exponentially increases aqueous solubility.
Organic Solvent Profile
In organic synthesis, the choice of solvent is critical to prevent the precipitation of inactive boroxine species. Polar aprotic solvents such as Tetrahydrofuran (THF) and 1,2-Dimethoxyethane (DME) are highly effective. The oxygen atoms in THF/DME act as Lewis bases, weakly coordinating with the boron's p-orbital, thereby breaking up boroxine aggregates and maintaining the monomeric state required for transmetalation in Suzuki-Miyaura couplings[2].
Caption: Equilibrium dynamics of boronic acids transitioning between free acid, boroxine, and ester states.
Kinetic Stability and Protodeboronation
The most significant technical hurdle when working with (3-Methoxyprop-1-yn-1-yl)boronic acid is its inherent kinetic instability. Alkynylboronic acids are highly susceptible to base-catalyzed protodeboronation—the hydrolytic cleavage of the Carbon-Boron bond[3].
The Causality of Degradation:
-
Nucleophilic Attack: In basic aqueous solutions (often required for cross-coupling), hydroxide ions attack the highly Lewis-acidic boron, forming a tetrahedral "ate" complex[5].
-
Bond Polarization: The formation of the negative charge on the boron further polarizes the already strained C(sp)-B bond.
-
Heterolytic Cleavage: The C-B bond breaks, transferring the electrons to the alkyne carbon, which is rapidly protonated by water. This irreversible step yields 3-methoxypropyne and boric acid, destroying the reagent[6].
To circumvent this, researchers frequently convert the free acid into a pinacol ester or an N-methyliminodiacetic acid (MIDA) boronate. The MIDA ligand rehybridizes the boron to sp³ via a dative nitrogen-boron bond, completely blocking the empty p-orbital and rendering the molecule immune to protodeboronation until it is intentionally deprotected[6].
Caption: Base-catalyzed protodeboronation pathway of alkynylboronic acids.
Experimental Methodologies
To ensure trustworthiness and reproducibility, the following protocols are designed as self-validating systems. By tracking both the parent compound and the degradation products simultaneously, the researcher can definitively differentiate between poor solubility (precipitation) and chemical instability (degradation).
Protocol 1: Quantitative pH-Solubility and Stability Profiling
This protocol determines the apparent pKa and the kinetic half-life of the compound across a pH gradient.
Step-by-Step Methodology:
-
Buffer Preparation: Prepare a series of 50 mM aqueous buffers ranging from pH 2.0 to 10.0 (e.g., phosphate, acetate, and borate buffers).
-
Saturation: Add an excess of (3-Methoxyprop-1-yn-1-yl)boronic acid (approx. 10 mg/mL) to 2 mL of each buffer in sealed amber vials to prevent photodegradation.
-
Equilibration: Agitate the vials at 300 RPM at exactly 25.0 °C for 24 hours. Crucial Check: Ensure solid material remains visible to confirm saturation.
-
Phase Separation: Centrifuge the suspensions at 10,000 x g for 15 minutes. Filter the supernatant through a 0.22 µm PTFE syringe filter.
-
Quantification & Mass Balance (Self-Validation): Analyze the filtrate via HPLC-UV (using a C18 column and an acidic mobile phase to keep the boronic acid neutral during the run).
-
Validation Metric: Quantify both the intact (3-Methoxyprop-1-yn-1-yl)boronic acid and the degradation product (3-methoxypropyne). If the sum of their molar concentrations does not equal the total dissolved boron (verified by ICP-MS), boroxine precipitation or column adsorption has occurred.
-
-
Data Analysis: Plot the concentration of the intact acid versus pH. Fit the curve to the Henderson-Hasselbalch equation to calculate the apparent pKa and maximum aqueous solubility[4].
Protocol 2: In Situ Solubilization and Stabilization via Polyol Complexation
If the free acid must be used in an aqueous environment without degrading, polyol complexation (e.g., using D-mannitol) lowers the apparent pKa and shields the boron atom[4].
Step-by-Step Methodology:
-
Polyol Solution: Prepare a 10% (w/v) solution of D-mannitol in deionized water.
-
Complexation: Slowly add (3-Methoxyprop-1-yn-1-yl)boronic acid to the stirring mannitol solution. The diols of mannitol will condense with the boronic acid, releasing water and forming a highly soluble, anionic boronate ester complex at a lower pH than the free acid.
-
Lyophilization: Freeze the clear solution and lyophilize for 48 hours. The resulting white powder is a stable, highly water-soluble mannitol-boronate complex that resists rapid protodeboronation and can be stored long-term.
References
-
[1] ChemSrc. 1438888-08-4_(3-Methoxyprop-1-yn-1-yl)boronic acid CAS. Available at:[Link]
-
[2] Organic Letters - ACS Publications. Suzuki−Miyaura Coupling of Alkynylboronic Esters Generated in Situ from Acetylenic Derivatives. Available at:[Link]
-
[4] KU ScholarWorks. Physical and Chemical Properties of Boronic Acids: Formulation Implications. Available at:[Link]
-
[6] ACS Publications. B-Protected Boronic Acids: Methodology Development and Strategic Application. Available at:[Link]
-
[3] Wiley-VCH. Structure, Properties, and Preparation of Boronic Acid Derivatives Overview of Their Reactions and Applications. Available at:[Link]
-
[5] SciSpace. Structure, Properties, and Preparation of Boronic Acid Derivatives. Overview of Their Reactions and Applications. Available at:[Link]
Sources
- 1. 1438888-08-4_(3-Methoxyprop-1-yn-1-yl)boronic acidCAS号:1438888-08-4_(3-Methoxyprop-1-yn-1-yl)boronic acid【结构式 性质 英文】 - 化源网 [m.chemsrc.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. application.wiley-vch.de [application.wiley-vch.de]
- 4. DSpace [kuscholarworks.ku.edu]
- 5. scispace.com [scispace.com]
- 6. pubs.acs.org [pubs.acs.org]
